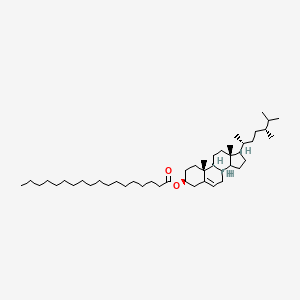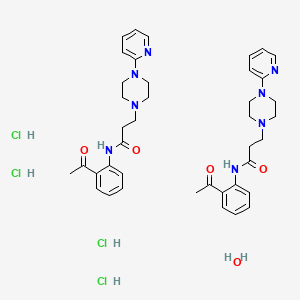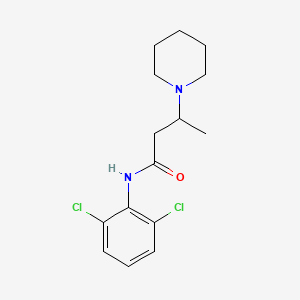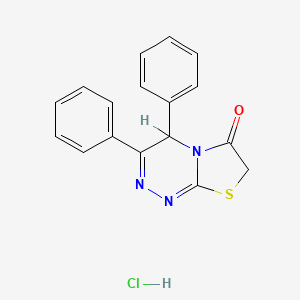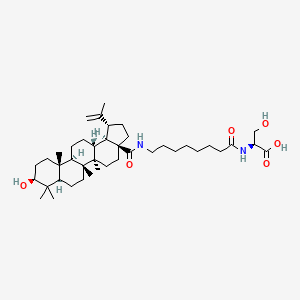
N,alpha-Dimethyl-4-(3-(1-piperidinyl)propoxy)benzeneethanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,alpha-Dimethyl-4-(3-(1-piperidinyl)propoxy)benzeneethanamine dihydrochloride is a complex organic compound that features a benzene ring, an ethanamine group, and a piperidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,alpha-Dimethyl-4-(3-(1-piperidinyl)propoxy)benzeneethanamine dihydrochloride typically involves multiple steps. One common method starts with the preparation of the benzeneethanamine core, followed by the introduction of the piperidine group through a series of substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters are crucial to maintain consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
N,alpha-Dimethyl-4-(3-(1-piperidinyl)propoxy)benzeneethanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N,alpha-Dimethyl-4-(3-(1-piperidinyl)propoxy)benzeneethanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N,alpha-Dimethyl-4-(3-(1-piperidinyl)propoxy)benzeneethanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety plays a crucial role in binding to these targets, leading to various biochemical effects. The exact pathways and molecular interactions are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzeneethanamine, N,alpha-dimethyl-: Shares a similar core structure but lacks the piperidine group.
Methamphetamine: Contains a similar benzeneethanamine core but differs in its functional groups and overall structure.
Uniqueness
N,alpha-Dimethyl-4-(3-(1-piperidinyl)propoxy)benzeneethanamine dihydrochloride is unique due to the presence of both the piperidine and benzeneethanamine moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
126002-34-4 |
|---|---|
Molekularformel |
C18H32Cl2N2O |
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
N-methyl-1-[4-(3-piperidin-1-ylpropoxy)phenyl]propan-2-amine;dihydrochloride |
InChI |
InChI=1S/C18H30N2O.2ClH/c1-16(19-2)15-17-7-9-18(10-8-17)21-14-6-13-20-11-4-3-5-12-20;;/h7-10,16,19H,3-6,11-15H2,1-2H3;2*1H |
InChI-Schlüssel |
YMHVBOJZCKPQBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=C(C=C1)OCCCN2CCCCC2)NC.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



